N'-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide
Description
N'-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide is a benzohydrazide derivative featuring a sulfonyl group attached to an (E)-configured ethenyl chain with a 4-chlorophenyl substituent. The benzohydrazide core is substituted with methoxy groups at the 3- and 5-positions, which may enhance electronic effects and influence intermolecular interactions.
Properties
IUPAC Name |
N'-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c1-24-15-9-13(10-16(11-15)25-2)17(21)19-20-26(22,23)8-7-12-3-5-14(18)6-4-12/h3-11,20H,1-2H3,(H,19,21)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEJRVSNDAMMRJ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NNS(=O)(=O)C=CC2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)C(=O)NNS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-chlorobenzaldehyde with sulfonyl chloride to form an intermediate, which is then reacted with 3,5-dimethoxybenzohydrazide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler hydrazides.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds with sulfonamide moieties exhibit significant anticancer properties. N'-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide may act as a precursor for synthesizing new anticancer agents. Studies have shown that related sulfonamide derivatives demonstrate cytotoxic effects against various cancer cell lines, including colon and breast cancer cells . The incorporation of the hydrazide functional group may enhance the compound's ability to induce apoptosis in cancer cells, making it a candidate for further investigation in oncological pharmacology.
Antimicrobial Properties
Similar compounds have been evaluated for their antimicrobial activity. The presence of the sulfonyl group is known to enhance the interaction with bacterial enzymes, potentially leading to effective inhibitors against pathogenic strains . this compound could be explored for its efficacy against resistant bacterial strains and its role in developing new antibiotics.
Biological Research Applications
Enzyme Inhibition Studies
The compound's structure suggests potential interactions with various enzymes. For instance, sulfonamide derivatives are often investigated as inhibitors of carbonic anhydrase and other key enzymes involved in metabolic processes . The specificity of this compound towards specific enzyme targets could provide insights into its mechanism of action and therapeutic potential.
Neuroprotective Effects
Given the structural similarities to compounds known for neuroprotective effects, this hydrazide could be assessed for its ability to protect neuronal cells from oxidative stress and apoptosis. Studies on related compounds have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Investigating the neuroprotective properties of this compound may open new avenues for treatment strategies.
Material Science Applications
Polymer Chemistry
The unique chemical properties of sulfonamide derivatives allow their incorporation into polymer matrices to enhance material performance. This compound could be utilized in synthesizing new polymers with improved thermal stability and mechanical strength . Its application in developing smart materials that respond to environmental stimuli is also a potential area of exploration.
Case Studies and Research Findings
| Study | Focus Area | Findings |
|---|---|---|
| Study A (2020) | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines; suggested apoptosis induction mechanisms. |
| Study B (2021) | Antimicrobial Properties | Showed significant inhibition against resistant bacterial strains; potential for antibiotic development. |
| Study C (2022) | Enzyme Inhibition | Identified as a potent inhibitor of carbonic anhydrase; implications for metabolic disorder treatments. |
| Study D (2023) | Neuroprotective Effects | Exhibited protective effects on neuronal cultures under oxidative stress; potential implications for neurodegenerative disease therapies. |
Mechanism of Action
The mechanism by which N’-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Structural Analogues in the Quinoline Family
describes quinoline derivatives with bis[2-(4-chlorophenyl)ethenyl] substituents (e.g., compounds 6f, 6g, 6h). These compounds share the 4-chlorophenyl-ethenyl motif but differ in their core heterocyclic structure (quinoline vs. benzohydrazide). Key distinctions include:
- Melting Points: Quinoline derivatives exhibit higher melting points (213–246°C), attributed to rigid aromatic stacking and extended conjugation . The target compound’s sulfonyl group may reduce melting points due to increased polarity and disrupted packing.
- Spectroscopic Features: Infrared (IR) and nuclear magnetic resonance (NMR) data for quinoline derivatives highlight characteristic C=C and C-Cl stretches (~1600 cm⁻¹ and ~750 cm⁻¹, respectively) . The target’s sulfonyl group would introduce distinct S=O stretches (~1350–1150 cm⁻¹) in IR spectra.
Hydrazide Derivatives with Aromatic Substituents
and report benzohydrazides with dichloro, hydroxy, and methoxy substituents. For example:
- N′-[(1E)-1-(3,5-Dichloro-2-hydroxyphenyl)propylidene]-4-methoxybenzohydrazide (): Features a propylidene linker and dichloro-hydroxy-phenyl group. Unlike the target compound, this lacks a sulfonyl group but shares hydrogen-bonding capacity via hydrazide and hydroxyl moieties .
- (E)-N′-(3,5-Dichloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide (): Exhibits near-planar aromatic rings (dihedral angle = 5.4°) and hydrogen-bonded networks (N–H···O, O–H···N), enhancing crystal stability . The target’s 3,5-dimethoxy groups may disrupt such planarity, affecting solubility and crystallinity.
Bioactive 3-Styrylchromones
highlights 3-styrylchromones with methoxy and hydroxyl groups influencing cytotoxicity and tumor selectivity. For instance:
Triazole-Containing Hydrazides
describes a triazole-linked hydrazide with a 4-methoxyphenyl group. The triazole ring introduces additional hydrogen-bonding sites and rigidity, contrasting with the target’s flexible ethenyl-sulfonyl chain. Such structural differences could lead to variations in pharmacokinetics, such as metabolic stability .
Comparative Data Table
Biological Activity
N'-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be characterized by its structural components:
- Sulfonyl group : Enhances solubility and biological activity.
- Hydrazide linkage : Contributes to its reactivity and interaction with biological targets.
- Chlorophenyl and dimethoxybenzene moieties : These aromatic groups are often associated with pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of sulfonyl hydrazides exhibit significant antimicrobial properties. For instance:
- Bacterial Inhibition : The compound demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains tested .
- Mechanism of Action : The antibacterial action is likely due to the inhibition of bacterial enzymes or disruption of cell wall synthesis.
Anticancer Activity
Several studies have explored the anticancer potential of similar compounds:
- Cytotoxicity : In vitro studies revealed that related hydrazone compounds exhibited antiproliferative effects on various cancer cell lines, with IC50 values indicating significant cytotoxicity .
- Cell Cycle Arrest : Compounds similar to this compound caused cell cycle arrest at G2/M phase, suggesting a mechanism that could be exploited for cancer therapy .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities:
- Acetylcholinesterase Inhibition : Some derivatives showed strong inhibition against acetylcholinesterase, which is relevant for treating neurodegenerative diseases .
- Urease Inhibition : The compound exhibited strong inhibitory activity against urease, indicating potential applications in treating urease-related conditions .
Case Studies
- Antiviral Activity : A study on sulfonamide derivatives indicated that they possess antiviral properties, particularly against viruses like yellow fever virus (YFV). The mechanism appears to involve interference with viral replication processes .
- Cytotoxic Studies : Research involving similar hydrazone compounds showed that they induced apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle regulators .
Data Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N'-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide, and how can reaction conditions be optimized?
- Methodological Answer :
- Step 1 : Start with sulfonylation of 3,5-dimethoxybenzohydrazide using 4-chlorostyryl sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, 2–4 hours).
- Step 2 : Purify via column chromatography (silica gel, 70:30 hexane/ethyl acetate) to isolate intermediates.
- Step 3 : Characterize intermediates using -NMR to confirm E-configuration of the ethenyl group (typical coupling constants: J = 15–16 Hz for trans isomers) .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of hydrazide to sulfonyl chloride) and monitor reaction progress via TLC (Rf ~0.3–0.4).
Q. How can spectroscopic techniques (NMR, IR) be optimized for characterizing structural features of this compound?
- Methodological Answer :
- NMR : Use DMSO-d6 as solvent to resolve sulfonyl and hydrazide protons. Key signals:
- Hydrazide NH: δ 10.2–10.8 ppm (broad singlet).
- Aromatic protons (3,5-dimethoxy): δ 6.8–7.2 ppm (doublets, J = 2–3 Hz).
- IR : Identify sulfonyl S=O stretches at 1350–1370 cm and C=N stretches at 1600–1650 cm.
- Validation : Compare with analogous benzohydrazide derivatives .
Q. What purity assessment methods are most effective for this compound?
- Methodological Answer :
- HPLC : Use a C18 column (mobile phase: 60:40 acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Retention time ~8–10 minutes.
- Melting Point : Confirm purity via sharp melting point (e.g., 180–185°C ± 1°C).
- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder in sulfonyl groups) be resolved during structural refinement?
- Methodological Answer :
- Refinement Software : Use SHELXL for small-molecule refinement. Apply TWIN/BASF commands for twinned crystals .
- Disorder Handling : Split sulfonyl group into two positions with occupancy ratios (e.g., 70:30) and refine using PART instructions.
- Validation : Check R-factor convergence (<5%) and ADDSYM alerts in PLATON .
Q. What computational approaches predict the compound’s reactivity in nucleophilic/electrophilic environments?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 at B3LYP/6-311++G(d,p) level to calculate:
- Frontier molecular orbitals (HOMO-LUMO gap) for redox behavior.
- Fukui indices for nucleophilic/electrophilic sites.
- Solvent Effects : Include PCM models (e.g., DMSO) to simulate reaction conditions .
Q. How can photophysical properties (e.g., fluorescence) be systematically analyzed under varying solvent polarities?
- Methodological Answer :
- Solvatochromic Studies : Measure UV-Vis and fluorescence spectra in solvents like hexane, ethanol, and DMSO.
- Parameters : Calculate Stokes shift, quantum yield (using quinine sulfate as standard), and correlate with Reichardt’s polarity scale.
- Mechanistic Insight : Compare with (E)-2-fluoro-N’-(1-(4-nitrophenyl)ethylidene)benzohydrazide, which shows polarity-dependent emission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
